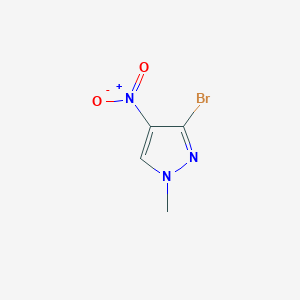
3-Bromo-1-methyl-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-Bromo-1-methyl-4-nitro-1H-pyrazole is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via the cyclization of chalcones. For instance, the synthesis of 3,4,5-trinitro-1H-pyrazole was achieved by nitration of 3,5-dinitropyrazole with a mixture of sulfuric and nitric acids . Similarly, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . Although these methods do not directly describe the synthesis of 3-Bromo-1-methyl-4-nitro-1H-pyrazole, they provide insight into the general synthetic strategies that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography. For example, the structure of a pyrazole derivative was confirmed by single-crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Another study reported the crystal structure of a 3-p-bromophenyl-1-nitroso-2-pyrazoline, which is slightly non-planar and stabilized mainly by van der Waals interactions . These studies highlight the importance of X-ray diffraction in elucidating the molecular structure of pyrazole compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution. For instance, 3,4,5-trinitro-1H-pyrazole reacts with ammonia, amines, and other nucleophiles, resulting in the substitution of the nitro group at specific positions . The reactivity of these compounds can be influenced by the presence of substituents, as seen in the case of N-methyl-3,4,5-trinitro-1H-pyrazole, which undergoes regioselective nucleophilic substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For example, the introduction of nitro groups can significantly enhance the energy content of the compound, making it a candidate for high-energy density materials . Theoretical studies on the structure and detonation properties of substituted pyrazoles provide insights into their potential applications as energetic materials. Additionally, the presence of bromo and nitro substituents can affect the crystal packing and hydrogen bonding patterns within the crystal structure, as observed in various pyrazole compounds .
Aplicaciones Científicas De Investigación
Supramolecular Structure and Synthesis
- Supramolecular Architecture : The study of the molecular and supramolecular structures of related pyrazole derivatives provides insights into the conformational preferences and intermolecular interactions of such compounds, including those with bromo and nitro substituents (Padilla-Martínez et al., 2011).
Nitration Processes
- Nitration Reactions : Research on the nitration of 3-methyl-1,5-diphenylpyrazole and related compounds, including those with bromo and nitro groups, reveals the pathways to various nitro derivatives, crucial for understanding the reactivity of 3-Bromo-1-methyl-4-nitro-1H-pyrazole (Barry, Birkett, & Finar, 1969).
Synthesis of Derivatives
- Synthetic Routes : Studies on the synthesis of various pyrazole derivatives, including those with bromo and nitro substituents, offer valuable insights into the methodologies for creating structurally diverse compounds (Zhang, Liu, Jin, & Sun, 2006).
Oxidation Reactions
- Oxidative Transformations : Research into the oxidation of specific pyrazole dioxides, which are structurally related to 3-Bromo-1-methyl-4-nitro-1H-pyrazole, sheds light on the potential oxidation pathways and derivative formations (Efremova et al., 2019).
Reactivity and Biological Activity
- Reactivity and Biological Potential : Studies have explored the reactivity of trinitropyrazole compounds, closely related to 3-Bromo-1-methyl-4-nitro-1H-pyrazole, and their potential biological activities, such as cytotoxicity against tumor cell lines (Dalinger et al., 2013), (Huang et al., 2017).
Structure and Tautomerism
- Structural Analysis and Tautomerism : Investigations into the structure and tautomerism of bromo-substituted pyrazoles, related to 3-Bromo-1-methyl-4-nitro-1H-pyrazole, provide insight into their structural dynamics and isomeric forms (Trofimenko et al., 2007).
Propiedades
IUPAC Name |
3-bromo-1-methyl-4-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFRSRAZJCLLDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00525708 |
Source


|
| Record name | 3-Bromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methyl-4-nitro-1H-pyrazole | |
CAS RN |
89607-15-8 |
Source


|
| Record name | 3-Bromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)

